molecular formula C15H20ClNO4 B2509858 2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide CAS No. 1916725-81-9

2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide

Cat. No.: B2509858
CAS No.: 1916725-81-9
M. Wt: 313.78
InChI Key: SZIYFYXMBGEOFX-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a chlorophenoxy group, a hydroxyoxolan group, and a methylpropanamide group, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide typically involves the reaction of 4-chlorophenol with an appropriate epoxide, such as 3-(oxiranyl)pyridine, under basic conditions to form the intermediate 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol . This intermediate is then reacted with a suitable amine, such as 3-hydroxyoxolan-3-ylmethylamine, under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorophenoxy group.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-14(2,21-12-5-3-11(16)4-6-12)13(18)17-9-15(19)7-8-20-10-15/h3-6,19H,7-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIYFYXMBGEOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1(CCOC1)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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